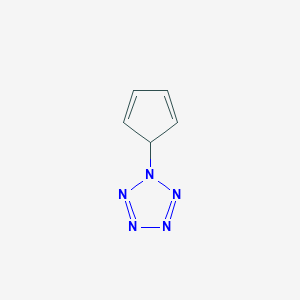![molecular formula C29H36O15 B12519022 {6-[2-(3,4-Dihydroxyphenyl)ethoxy]-3,5-dihydroxy-4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl}methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12519022.png)
{6-[2-(3,4-Dihydroxyphenyl)ethoxy]-3,5-dihydroxy-4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl}methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoacteoside is a phenylethanoid glycoside derived from various plant sources, including Monochasma savatieri and Cistanche deserticola . It is known for its potent anti-oxidative and anti-inflammatory properties . Isoacteoside has been studied for its protective effects against various conditions, such as acute lung injury and kidney dysfunction .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoacteoside can be synthesized through the isomerization of acteoside under specific conditions. The process involves heating acteoside, which leads to its conversion into isoacteoside . This method is particularly useful for obtaining isoacteoside from natural sources where acteoside is more abundant.
Industrial Production Methods
High-speed counter-current chromatography (HSCCC) is a powerful technique used for the preparative separation and purification of isoacteoside from plant extracts . This method allows for the efficient isolation of isoacteoside along with other bioactive components from plants like Cistanche deserticola .
Chemical Reactions Analysis
Types of Reactions
Isoacteoside undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its biological activity or stability.
Common Reagents and Conditions
Common reagents used in the reactions involving isoacteoside include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation of the compound.
Major Products Formed
The major products formed from the reactions of isoacteoside depend on the type of reaction. For instance, oxidation of isoacteoside can lead to the formation of various oxidized derivatives, which may exhibit different biological activities .
Scientific Research Applications
Isoacteoside has a wide range of scientific research applications:
Mechanism of Action
Isoacteoside exerts its effects through multiple molecular targets and pathways. It activates the sirtuins 1/nuclear factor erythroid 2 related factor 2 antioxidant signaling pathway and inhibits the activation of nuclear factor-κB/nucleotide-binding oligomeric domain-like receptor protein 3 pathway . This dual action helps in reducing oxidative stress and inflammation, thereby providing protective effects against various conditions .
Comparison with Similar Compounds
Isoacteoside is often compared with its structural isomer, acteoside. Both compounds share similar biological activities, but isoacteoside has been found to have more potent effects in certain conditions, such as acute kidney injury . Other similar compounds include acanthaminoside and lyoniresinol, which also exhibit antioxidant and anti-inflammatory properties .
List of Similar Compounds
- Acteoside
- Acanthaminoside
- Lyoniresinol
- α-Amyrin
Isoacteoside stands out due to its unique ability to modulate multiple signaling pathways, making it a versatile compound for various therapeutic applications.
Properties
IUPAC Name |
[6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O15/c1-13-22(35)24(37)25(38)29(42-13)44-27-23(36)20(12-41-21(34)7-4-14-2-5-16(30)18(32)10-14)43-28(26(27)39)40-9-8-15-3-6-17(31)19(33)11-15/h2-7,10-11,13,20,22-33,35-39H,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMHEHXNBNCPCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCCC3=CC(=C(C=C3)O)O)COC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
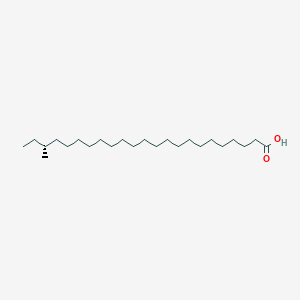

![1,2,4-Triazin-6(1H)-one,5-[(4-methylphenyl)methyl]-3-phenyl-](/img/structure/B12518950.png)
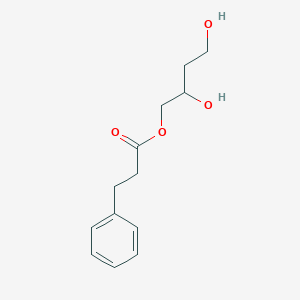

![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(methylcarbamoyl)propanoic acid](/img/structure/B12518966.png)

![[(4S,5S)-5-(Aminomethyl)-2-phenyl-1,3-dioxolan-4-yl]methanol](/img/structure/B12518984.png)
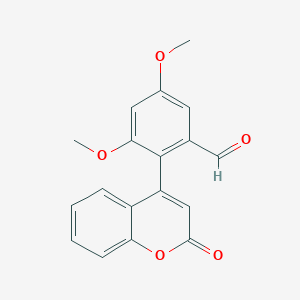

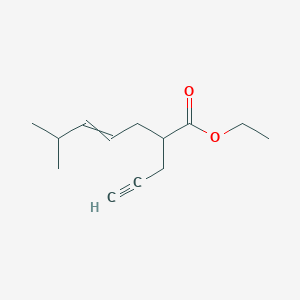
![[2-(1H-Imidazol-1-yl)ethoxy]acetonitrile](/img/structure/B12519005.png)

